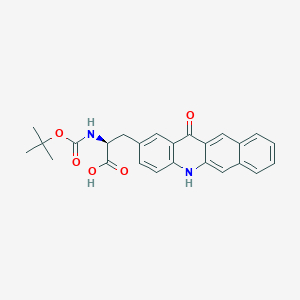

Boc-Ala(2-Bacd)-OH

描述

. This compound is notable for its unique structure, which includes a benzo[b]acridine moiety, making it an intriguing subject for scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Boc-Ala(2-Bacd)-OH may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .

化学反应分析

Deprotection Reactions

Boc-protected amino acids undergo acid-catalyzed deprotection to remove the tert-butoxycarbonyl (Boc) group. Common reagents include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleaves the Boc group at room temperature .

-

Hydrochloric acid (HCl) in dioxane, typically used for milder deprotection .

Example Reaction Pathway :

Coupling Reactions

Boc-Ala derivatives are coupled with other amino acids or substrates using activating agents. Key findings from comparative studies include:

| Coupling Agent | Efficiency | Conditions | Yield |

|---|---|---|---|

| HATU | High | DMF, RT | ~90% |

| PyBOP | Moderate | DMF, RT | ~75% |

| EDC | Low | DMF, RT | ~50% |

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for solid-phase synthesis due to reduced epimerization .

-

CTPA (Chlorotris(pyrrolidino)phosphonium hexafluorophosphate) shows promise in ionic liquid-mediated reactions, achieving >90% coupling efficiency for Boc-AAILs .

Side Reactions and Challenges

-

Succinimide Formation : Observed with Boc-Asn derivatives under acidic conditions, mitigated by sidechain protection (e.g., trityl groups) .

-

Epimerization : Minimized using HATU or PyBOP in non-polar solvents .

-

Solvent Effects : Reactions in ionic liquids (e.g., [emim][Boc-Ala]) require optimization, as traditional solvents like DMF may underperform .

Biologically Relevant Modifications

Boc-Ala derivatives are incorporated into peptides with demonstrated bioactivities:

| Biological Activity | Tested Systems | Results |

|---|---|---|

| Antimicrobial | Candida albicans | Significant inhibition |

| Cytotoxic | DLA/EAC cell lines | Potent activity |

| Anthelmintic | Megascoplex konkanensis | Moderate efficacy |

Computational Insights

Molecular modeling of Boc-Ala derivatives reveals:

-

Binding energy of -15.634 kcal/mol for ATP-Boc-Ala complexes, stabilized by hydrogen bonds.

-

Conformational stability influenced by steric effects of the Boc group.

Synthetic Recommendations

For Boc-Ala(2-Bacd)-OH (assuming "2-Bacd" denotes a substituent):

-

Deprotection : Use TFA/DCM (1:1 v/v) for Boc removal.

-

Coupling : Optimize with HATU/DIEA in DMF at 0°C to minimize side reactions.

-

Purification : Employ reverse-phase HPLC for peptides containing bulky substituents.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ala(2-Bacd)-OH is commonly utilized in solid-phase peptide synthesis due to its stability and ease of deprotection. The Boc protecting group allows for selective removal under acidic conditions, making it suitable for sequential coupling reactions. This method has been extensively documented for synthesizing complex peptide sequences with high purity and yield.

Case Study: Microwave-Assisted Synthesis

A study demonstrated the efficacy of this compound in microwave-assisted solid-phase synthesis. This technique enhances reaction rates and yields while minimizing solvent use. The resulting peptides were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, confirming the successful incorporation of this compound into peptide chains .

Drug Development

Therapeutic Peptides

this compound is integral in developing therapeutic peptides targeting various diseases, including cancer and metabolic disorders. Its role as a building block enables the design of peptides with specific biological activities. For instance, peptides derived from this compound have shown potential in modulating immune responses and inhibiting tumor growth.

Case Study: Anticancer Agents

Research has highlighted the synthesis of anticancer peptides using this compound as a key component. These peptides demonstrated cytotoxic effects on cancer cell lines, indicating their potential as novel therapeutic agents . The ability to modify the peptide sequence allows for the optimization of their pharmacological properties.

Bioconjugation

Linker Applications

this compound can be used to create linkers for bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in drug delivery systems and diagnostic assays.

Case Study: Enzyme Substrates

In one study, this compound was employed to synthesize enzyme substrates that could be used for screening enzymatic activity. The substrates were designed to be cleaved by specific enzymes, enabling the assessment of enzyme kinetics and inhibitor effects . This application underscores the versatility of this compound in biochemical research.

作用机制

The mechanism of action of Boc-Ala(2-Bacd)-OH involves its interaction with molecular targets such as enzymes and receptors. The benzo[b]acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation.

相似化合物的比较

Similar Compounds

Boc-Ala(2-Bacd)-Och2-Cn: This compound is similar in structure but includes a cyanomethyl ester group instead of a hydroxyl group.

Boc-Ala(2-Bacd)-OEt: Another similar compound with an ethyl ester group.

Uniqueness

Boc-Ala(2-Bacd)-OH is unique due to its specific combination of the Boc-protected alanine and the benzo[b]acridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

Boc-Ala(2-Bacd)-OH, a compound featuring a Boc-protected alanine and a benzo[b]acridine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which allows it to interact with various biological targets. The benzo[b]acridine moiety is known for its ability to intercalate with DNA, potentially disrupting essential cellular processes such as replication and transcription.

| Component | Description |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 916834-72-5 |

The biological activity of this compound primarily involves:

- DNA Intercalation : The compound can intercalate into DNA strands, leading to cytotoxic effects and inhibition of cell proliferation.

- Enzyme Interaction : It may interact with various enzymes, affecting their activity and potentially leading to therapeutic effects against certain diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially through its ability to disrupt DNA function.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential applications in antimicrobial therapy .

Anticancer Activity Assessment

A study assessed the anticancer activity of various compounds related to this compound. It was found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines. For instance, compounds derived from Boc-protected amino acids demonstrated varying degrees of effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with minimal inhibitory concentrations (MICs) ranging from 1.6 to 3.1 μM .

Synthesis and Application in Drug Development

This compound has been utilized as a building block in the synthesis of more complex molecules for drug development. Its unique structure allows researchers to explore modifications that could enhance its biological activity. For example, derivatives have been synthesized to improve solubility and bioavailability while maintaining or enhancing anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Boc-Ala(2-Bacd)-OEt | Ethyl ester instead of hydroxyl | Moderate anticancer activity |

| Boc-Ala(2-Bacd)-Och2-Cn | Cyanomethyl ester group | Reduced antimicrobial properties |

This compound stands out due to its specific combination of functional groups that impart distinct chemical and biological properties .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Boc-Ala(2-Bacd)-OH, and how can its purity be validated?

Boc-protected amino acids like this compound are typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) as a protecting group. Key steps include coupling reactions (e.g., carbodiimide-mediated activation) and deprotection under acidic conditions (e.g., TFA). Purity validation requires HPLC (≥98% purity) and NMR spectroscopy for structural confirmation . Mass spectrometry (MS) further ensures molecular weight accuracy.

Q. What analytical techniques are critical for characterizing this compound’s molecular conformation?

X-ray crystallography is essential for resolving molecular conformation, particularly stereochemistry and bond angles. For non-crystalline samples, circular dichroism (CD) spectroscopy can analyze secondary structure tendencies. FT-IR spectroscopy identifies functional groups (e.g., C=O stretching in Boc groups) .

Advanced Research Questions

Q. How do halogen substituents (e.g., Cl, I) in Boc-Ala derivatives influence crystal packing and hydrogen-bonding networks?

Halogens significantly alter intermolecular interactions. For example, Boc-Ala(3-Cl)-OtBu2 forms infinite chains via C=O⋯H–N hydrogen bonds and C–H⋯O contacts . In contrast, iodine in Boc-Ala(3-I)-OBn introduces weaker dispersion forces, reducing I⋯I⋯I stabilization . Energy framework analysis (e.g., charge/dispersion interactions) quantifies these differences .

Q. How can researchers resolve contradictions in crystallographic data for Boc-Ala derivatives with similar substituents?

Discrepancies (e.g., bond angles, packing motifs) arise from steric effects and solvent conditions. Compare substituent bulkiness (e.g., tBu vs. Bn esters) and use computational modeling (e.g., DFT) to predict preferred conformations. Validate findings with temperature-dependent crystallography to assess thermal motion .

Q. What methodologies optimize this compound’s stability in peptide synthesis under varying pH conditions?

Stability assays (e.g., HPLC monitoring) under acidic (pH 2–4) and basic (pH 8–10) conditions identify degradation pathways. Use buffered solutions (e.g., PBS) to mimic physiological environments. Boc deprotection kinetics can be studied via time-resolved NMR .

Q. How do π-π stacking and van der Waals interactions contribute to the supramolecular assembly of Boc-Ala derivatives?

Energy framework analysis reveals that π-π stacking in Fmoc-Ala(3-Cl)-OtBu is less critical than C=O⋯H–N hydrogen bonds. Van der Waals interactions dominate in bulky substituents (e.g., tBu), creating layered structures .

Q. Experimental Design & Data Analysis

Q. How should researchers design experiments to study substituent effects on Boc-Ala derivatives’ solubility and reactivity?

- Solubility : Measure partition coefficients (logP) in water/organic solvent systems (e.g., octanol-water).

- Reactivity : Compare coupling efficiencies (e.g., HOBt/DIC activation) using LC-MS to track reaction progress.

- Control Variables : Fix temperature (e.g., 25°C) and solvent polarity (e.g., DMF vs. THF) .

Q. What statistical approaches are recommended for analyzing crystallographic data variability in Boc-Ala derivatives?

Use Rietveld refinement to quantify lattice parameter uncertainties. Principal component analysis (PCA) identifies structural outliers, while pairwise comparison (e.g., Tukey’s HSD test) evaluates halogen-dependent differences in bond lengths .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Document all synthetic steps (e.g., molar ratios, reaction times) and instrument parameters (e.g., HPLC gradients). Publish raw data (e.g., crystallographic .cif files) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical guidelines apply to computational modeling studies of Boc-Ala derivatives?

Disclose software versions (e.g., Gaussian 16) and force fields (e.g., AMBER) to ensure reproducibility. Avoid data manipulation by retaining original simulation logs. Cite prior methodologies to prevent redundancy .

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-25(2,3)32-24(31)27-21(23(29)30)11-14-8-9-19-17(10-14)22(28)18-12-15-6-4-5-7-16(15)13-20(18)26-19/h4-10,12-13,21H,11H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBIJRCHSMEHTG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。